molecular formula C4H3NO2S B14009984 2-Propenoic acid, 3-thiocyanato-, (Z)- CAS No. 131424-34-5

2-Propenoic acid, 3-thiocyanato-, (Z)-

Cat. No.: B14009984
CAS No.: 131424-34-5
M. Wt: 129.14 g/mol
InChI Key: OQYPGQSDSUQZBM-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-thiocyanato- is an organic compound with the molecular formula C4H3NO2S It is characterized by the presence of a thiocyanato group attached to the propenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 3-thiocyanato- can be achieved through photochemical and electrochemical thiocyanation methodsPhotocatalytic approaches using visible light and air as a green oxidant have been developed, making the process more environmentally friendly .

Industrial Production Methods: Industrial production of 2-propenoic acid, 3-thiocyanato- typically involves the use of chemical oxidants to generate the SCN radical, which then adds to the substrate. The key stage in this process is the one-electron oxidation of the SCN anion .

Chemical Reactions Analysis

Types of Reactions: 2-Propenoic acid, 3-thiocyanato- undergoes various chemical reactions, including:

    Oxidation: The thiocyanato group can be oxidized to form different products.

    Substitution: The thiocyanato group can be substituted with other functional groups under specific conditions.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include chemical oxidants, nucleophiles, and electrophilic reagents. Conditions often involve the use of visible light or electricity to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of substituted propenoic acids .

Scientific Research Applications

2-Propenoic acid, 3-thiocyanato- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of organosulfur compounds.

    Biology: The compound’s bactericidal, fungicidal, and insecticidal properties make it useful in the design of agrochemicals.

    Medicine: Research is ongoing into its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-propenoic acid, 3-thiocyanato- involves the generation of the SCN radical via one-electron oxidation of the SCN anion. This radical then adds to the substrate, leading to the formation of the desired product. The molecular targets and pathways involved in this process are primarily related to the thiocyanato group’s reactivity and its ability to form stable intermediates .

Comparison with Similar Compounds

Uniqueness: 2-Propenoic acid, 3-thiocyanato- is unique due to the presence of the thiocyanato group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

131424-34-5

Molecular Formula

C4H3NO2S

Molecular Weight

129.14 g/mol

IUPAC Name

3-thiocyanatoprop-2-enoic acid

InChI

InChI=1S/C4H3NO2S/c5-3-8-2-1-4(6)7/h1-2H,(H,6,7)

InChI Key

OQYPGQSDSUQZBM-UHFFFAOYSA-N

Canonical SMILES

C(=CSC#N)C(=O)O

Origin of Product

United States

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